molecular formula C17H20ClNO B3085615 {[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride CAS No. 1158214-45-9

{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride

Cat. No.: B3085615
CAS No.: 1158214-45-9
M. Wt: 289.8 g/mol
InChI Key: ABPRSRWHKNPHHU-UHFFFAOYSA-N
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Description

{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride is a secondary amine hydrochloride salt characterized by a benzyloxy-substituted phenyl group attached to a methylamine backbone, with an allyl (prop-2-en-1-yl) substituent on the nitrogen atom. The hydrochloride salt enhances water solubility, making it suitable for pharmaceutical or synthetic applications .

Properties

IUPAC Name

N-[(4-phenylmethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO.ClH/c1-2-12-18-13-15-8-10-17(11-9-15)19-14-16-6-4-3-5-7-16;/h2-11,18H,1,12-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPRSRWHKNPHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=C(C=C1)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride is an organic compound notable for its diverse biological activities and potential therapeutic applications. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-yl amine moiety. Its unique structural characteristics contribute to its interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The compound has the molecular formula C17H20ClNC_{17}H_{20}ClN and a molecular weight of approximately 285.80 g/mol. The presence of the benzyloxy group enhances its lipophilicity, which may influence its interaction with biological membranes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with negatively charged sites on biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects such as:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of monoamine oxidase B (MAO-B), which is significant in the treatment of neurodegenerative diseases like Parkinson's disease .
  • Neuroprotective Effects : Studies indicate that derivatives of this compound exhibit neuroprotective properties, reducing oxidative stress and inflammation in neuronal cells .

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which are crucial for protecting cells from oxidative damage.
  • Neuroprotective Effects : It has been shown to protect neuronal cells from damage, potentially offering therapeutic benefits for neurodegenerative conditions.
  • Selective MAO-B Inhibition : The compound exhibits selective inhibition of MAO-B with an IC50 value comparable to established inhibitors like rasagiline and safinamide .

Case Studies

A notable study evaluated the MAO-B inhibitory activity of various derivatives based on the benzyloxy structure. The representative compound demonstrated a potent inhibitory effect with an IC50 value of 0.062 µM, indicating its potential as a lead compound for further development in treating Parkinson's disease .

Data Table: Biological Activity Comparison

CompoundIC50 (µM)Activity TypeNotes
{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine0.062MAO-B InhibitionCompetitive and reversible inhibition
Rasagiline0.0953MAO-B InhibitionEstablished treatment for Parkinson's disease
Safinamide0.0572MAO-B InhibitionAlso shows neuroprotective properties

Synthesis and Applications

The synthesis of this compound typically involves several steps, including nucleophilic aromatic substitution reactions that leverage the reactivity of the benzylic position due to the adjacent aromatic ring. This versatility allows for the exploration of various derivatives that may enhance biological activity or selectivity.

Potential Applications

The compound's unique properties suggest several applications:

  • Drug Development : As a precursor for novel therapeutic agents targeting neurodegenerative diseases.
  • Research Tool : Useful in studying enzyme interactions and cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

Compound A : {4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine Hydrochloride (CAS: 90874-61-6)
  • Structure : Features a methallyloxy (2-methyl-2-propen-1-yl) group instead of benzyloxy.
  • The absence of a methylamine linker simplifies the structure, likely reducing steric hindrance.
Compound B : 2-(4-(Benzyloxy)phenyl)-N-methylethanamine Hydrochloride (CAS: 24958-41-6)
  • Structure : Substitutes the allyl group with a methyl group and introduces an ethanamine spacer.
  • The ethanamine spacer increases molecular flexibility, which may enhance conformational adaptability in drug-target interactions.
  • Applications : Used in research as a tyrosine derivative analogue, highlighting its relevance in neurotransmitter studies .
Compound C : N-(4-Methoxybenzyl)prop-2-en-1-amine Hydrochloride (CAS: 160676-84-6)
  • Structure : Replaces benzyloxy with a methoxy group on the phenyl ring.
  • Key Differences :
    • Methoxy is smaller and more electron-donating than benzyloxy, affecting electronic properties and solubility.
    • The simplified substituent may improve synthetic accessibility but reduce lipophilicity.
  • Applications : Commonly employed in medicinal chemistry for its balanced solubility and reactivity .

Analogues with Heterocyclic or Extended Aromatic Systems

Compound D : (E)-Benzyl(4-{[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}benzylidene)amine
  • Structure : Incorporates a triazole ring and benzylideneimine moiety.
  • Key Differences :
    • The triazole ring introduces hydrogen-bonding capacity and rigidity, which could enhance binding to biological targets.
    • The benzylideneimine group allows for Schiff base formation, enabling coordination chemistry applications.
  • Applications: Studied for crystallographic behavior, with disorder noted in the main residue during X-ray analysis .

Comparative Data Table

Compound Name Substituent on Phenyl Amine Type Salt Form Key Feature Reference
Target Compound Benzyloxy Allyl-substituted Hydrochloride High lipophilicity, allyl reactivity
{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine Methallyloxy Primary amine Hydrochloride Simpler structure, discontinued
2-(4-(Benzyloxy)phenyl)-N-methylethanamine Benzyloxy Methyl-substituted Hydrochloride Ethanamine spacer, flexible backbone
N-(4-Methoxybenzyl)prop-2-en-1-amine Methoxy Allyl-substituted Hydrochloride Electron-donating substituent
Triazole-containing analogue Benzyloxy + triazole Benzylideneimine None Hydrogen-bonding capability

Research Findings and Implications

Physicochemical Properties

  • Reactivity : The allyl group enables conjugation or polymerization reactions, distinguishing it from methyl- or ethanamine-substituted derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride
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{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride

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